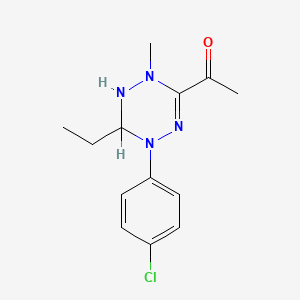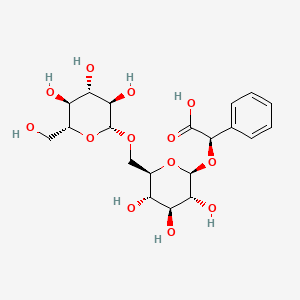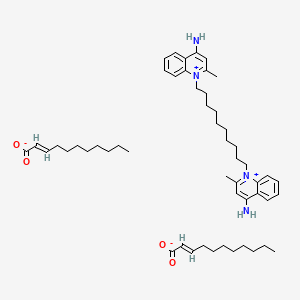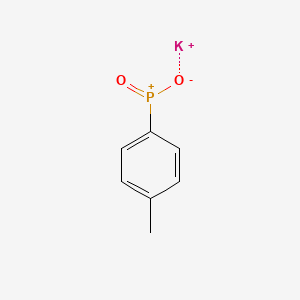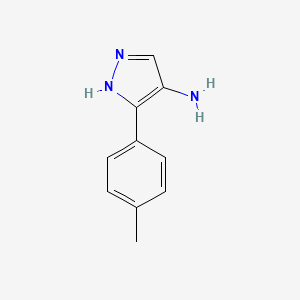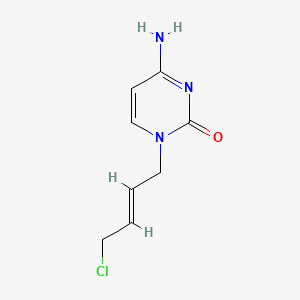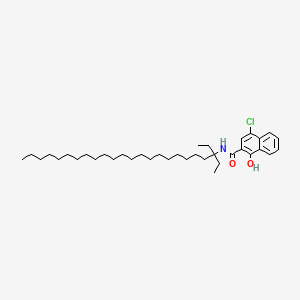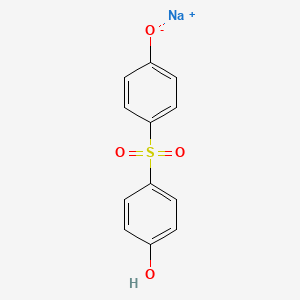
Phenol, 4,4'-sulfonylbis-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4,4’-sulfonylbis-, monosodium salt is a chemical compound that belongs to the class of sulfonylbisphenols. It is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable component in the synthesis of polymers and other chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-sulfonylbis-, monosodium salt typically involves the reaction of phenol with sulfuric acid to form phenol sulfonic acid. This intermediate is then reacted with sodium hydroxide to produce the monosodium salt. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-sulfonylbis-, monosodium salt is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through crystallization or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Phenol, 4,4’-sulfonylbis-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
Phenol, 4,4’-sulfonylbis-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of Phenol, 4,4’-sulfonylbis-, monosodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong bonds with proteins and enzymes, inhibiting their activity. This property is exploited in the development of enzyme inhibitors and other bioactive compounds.
相似化合物的比较
Similar Compounds
- Phenol, 4,4’-sulfonylbis-, disodium salt
- Benzenesulfonic acid, hydroxy-, monosodium salt
Uniqueness
Phenol, 4,4’-sulfonylbis-, monosodium salt is unique due to its specific sulfonylbisphenol structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain industrial applications.
属性
CAS 编号 |
20210-83-7 |
|---|---|
分子式 |
C12H9NaO4S |
分子量 |
272.25 g/mol |
IUPAC 名称 |
sodium;4-(4-hydroxyphenyl)sulfonylphenolate |
InChI |
InChI=1S/C12H10O4S.Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8,13-14H;/q;+1/p-1 |
InChI 键 |
JYMLRPHBAARBJS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


